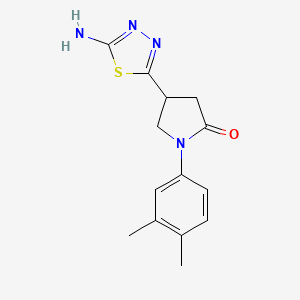

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

説明

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C14H16N4OS and its molecular weight is 288.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Activities

-

Anticonvulsant Activity :

- The 1,3,4-thiadiazole moiety has been linked to anticonvulsant properties. Studies indicate that derivatives like 5-amino-1,3,4-thiadiazole exhibit significant protection against seizures in animal models. For instance, compounds were shown to provide over 80% protection in the pentylenetetrazol (PTZ) test at a dose of 100 mg/kg .

-

Antimicrobial Properties :

- Compounds containing the thiadiazole ring have demonstrated antimicrobial activity against various bacterial strains. For example, derivatives with halogen substituents have shown enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL .

- Anti-inflammatory Effects :

- Anticancer Potential :

The biological activity of this compound can be attributed to several mechanisms:

- GABAergic Modulation : Many thiadiazole derivatives enhance GABAergic transmission, which is crucial for their anticonvulsant effects. This modulation occurs through interactions with GABA receptors and voltage-gated ion channels .

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression. For instance, it has been shown to inhibit carbonic anhydrase II (hCA-II), which is implicated in tumor growth and metastasis .

Study on Anticonvulsant Activity

A study conducted by Aliyu et al. (2021) evaluated the anticonvulsant effects of various thiadiazole derivatives using the MES and PTZ models. The results indicated that certain compounds provided significant seizure protection without notable toxicity at therapeutic doses . The LD50 was determined to be high (over 3,800 mg/kg), indicating a favorable safety profile.

Antimicrobial Efficacy Assessment

In a comparative study on antimicrobial efficacy published in Chemical Biology & Drug Design, several derivatives were tested against standard strains of bacteria and fungi. The study highlighted that compounds with specific substitutions exhibited higher potency than traditional antibiotics like fluconazole and streptomycin .

化学反応の分析

Nucleophilic Substitution at the Thiadiazole Amino Group

The 5-amino group on the thiadiazole ring is a primary site for nucleophilic substitution. Reactions often involve alkylation or acylation to introduce functional groups:

- Acylation : Reacting with acid chlorides under basic conditions forms N-acylated derivatives. For example: A study using acetyl chloride reported yields of 85–92% for analogous thiadiazole derivatives .

- Alkylation : Treatment with alkyl halides (e.g., 2-bromoacetophenone) in polar aprotic solvents (DMF) with catalytic piperidine generates S-alkylated intermediates, which undergo cyclocondensation .

S-Alkylation and Cyclocondensation

The thiadiazole sulfur atom participates in S-alkylation, followed by cyclization to form fused heterocycles. A representative reaction pathway is:

Example Reaction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| α-Bromoacetophenone | DMF/ethanol (4:1), piperidine, reflux | Bis(triazolothiadiazine) derivative | 62% |

This process involves:

- S-Alkylation : Formation of a thioether intermediate.

- Cyclocondensation : Intramolecular nucleophilic attack by the amino group, eliminating water to form a triazolothiadiazine ring .

Oxidation and Reduction Reactions

The thiadiazole ring and pyrrolidinone moiety undergo redox reactions:

- Oxidation :

- Reduction :

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethylphenyl group directs electrophiles to specific positions:

- Nitration : Nitric acid in HSO introduces nitro groups at the para position relative to methyl substituents.

- Halogenation : Bromine in acetic acid yields mono- or di-brominated derivatives .

Table 1: EAS Reactions on the 3,4-Dimethylphenyl Group

| Reaction Type | Reagent | Position Substituted | Product Application |

|---|---|---|---|

| Nitration | HNO/HSO | Para to methyl | Precursor for amine synthesis |

| Bromination | Br/CHCOOH | Ortho/para | Cross-coupling substrates |

Ring-Opening and Functionalization

The pyrrolidinone ring can be modified via:

- Hydrolysis : Acidic or basic conditions open the lactam ring, forming a linear amino acid derivative.

- Grignard Addition : Organomagnesium reagents attack the carbonyl, generating tertiary alcohols .

Key Research Findings

- S-Alkylation Efficiency : DMF/ethanol mixed solvents enhance reaction yields compared to ethanol alone .

- Biological Relevance : N-Acylated derivatives show improved antimicrobial activity (MIC = 32–42 µg/mL against C. albicans) .

- Stereochemical Outcomes : Chiral centers in the pyrrolidinone ring influence enantioselective reductions, critical for drug development .

特性

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c1-8-3-4-11(5-9(8)2)18-7-10(6-12(18)19)13-16-17-14(15)20-13/h3-5,10H,6-7H2,1-2H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEOICMTFYXDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201144889 | |

| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142202-34-3 | |

| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。